molecular formula C5H5N3O3 B1282809 4-Amino-5-nitro-2-pyridinol CAS No. 99479-77-3

4-Amino-5-nitro-2-pyridinol

Cat. No.: B1282809
CAS No.: 99479-77-3
M. Wt: 155.11 g/mol
InChI Key: ZPJIDQYWANWLCL-UHFFFAOYSA-N
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Description

4-Amino-5-nitro-2-pyridinol is an organic compound with the molecular formula C5H5N3O3. It is a derivative of pyridine, characterized by the presence of an amino group at the 4-position, a nitro group at the 5-position, and a hydroxyl group at the 2-position.

Scientific Research Applications

4-Amino-5-nitro-2-pyridinol has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Safety and Hazards

“4-Amino-5-nitro-2-pyridinol” is associated with several hazard statements, including H302, H315, H320, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-nitro-2-pyridinol typically involves the nitration of 4-amino-2-pyridinol. The reaction is carried out under controlled conditions to ensure the selective introduction of the nitro group at the 5-position. Common reagents used in this process include nitric acid and sulfuric acid as nitrating agents .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process starting from readily available pyridine derivatives. The process includes nitration, reduction, and purification steps to obtain the desired compound with high purity. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-nitro-2-pyridinol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitroso derivatives, amino derivatives, and substituted pyridinol compounds .

Mechanism of Action

The mechanism of action of 4-Amino-5-nitro-2-pyridinol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes. For example, its nitro group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-5-nitro-2-pyridinol is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in research and industry .

Properties

IUPAC Name

4-amino-5-nitro-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O3/c6-3-1-5(9)7-2-4(3)8(10)11/h1-2H,(H3,6,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPJIDQYWANWLCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CNC1=O)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10542845
Record name 4-Amino-5-nitropyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10542845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99479-77-3
Record name 4-Amino-5-nitropyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10542845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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